![molecular formula C29H27NO3 B10814520 4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid](/img/structure/B10814520.png)
4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGN 205728 is a potent and selective antagonist of the retinoic acid receptor gamma (RARγ). It has been identified for its high affinity and specificity towards RARγ, with inhibition constants (Ki) of 3 nanomolar and 0.6 nanomolar . This compound does not inhibit other retinoic acid receptors such as RARα and RARβ .
Preparation Methods
The synthesis of AGN 205728 involves the preparation of disubstituted chalcone oximes. The synthetic route includes several steps, starting with the formation of chalcone intermediates, followed by oximation . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide or potassium hydroxide . Industrial production methods may involve optimization of these steps to increase yield and purity, often using large-scale reactors and continuous flow systems .
Chemical Reactions Analysis
AGN 205728 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
AGN 205728 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function of retinoic acid receptors, particularly RARγ.
Biology: AGN 205728 is employed in research to understand the role of RARγ in cellular differentiation and development.
Industry: AGN 205728 may be used in the development of new drugs targeting retinoic acid receptors.
Mechanism of Action
AGN 205728 exerts its effects by binding to the retinoic acid receptor gamma (RARγ), thereby inhibiting its activity . This inhibition prevents the receptor from interacting with its natural ligands, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
AGN 205728 is unique in its high specificity and potency towards RARγ. Similar compounds include:
AGN 193109: Another RARγ antagonist, but with different binding affinities and selectivity profiles.
These comparisons highlight the uniqueness of AGN 205728 in terms of its selectivity and potency towards RARγ .
Properties
Molecular Formula |
C29H27NO3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C29H27NO3/c1-19-4-9-21(10-5-19)24-16-17-29(2,3)26-18-23(13-14-25(24)26)27(30-33)15-8-20-6-11-22(12-7-20)28(31)32/h4-16,18,33H,17H2,1-3H3,(H,31,32)/b15-8+,30-27+ |
InChI Key |
AUKGBKLQWDXBEP-FSLFYVJCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=CC(=C3)/C(=N/O)/C=C/C4=CC=C(C=C4)C(=O)O)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=CC(=C3)C(=NO)C=CC4=CC=C(C=C4)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


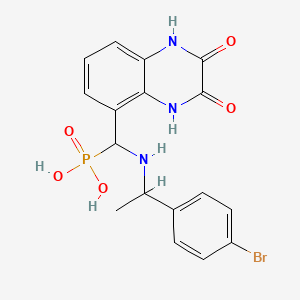
![Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10814449.png)
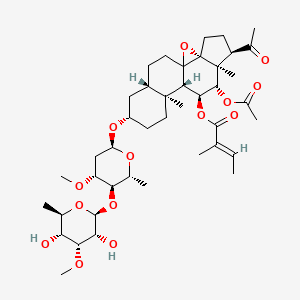
![[(S)-{[(1S)-1-(4-bromophenyl)ethyl]amino}(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B10814456.png)
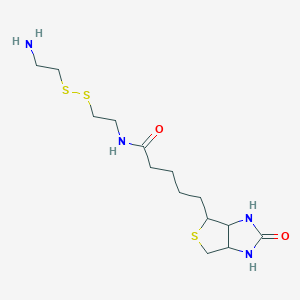
![[4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid](/img/structure/B10814463.png)
![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814468.png)
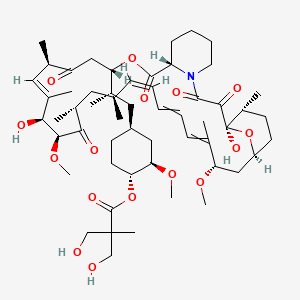
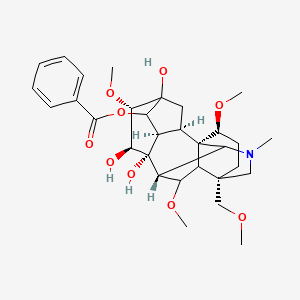
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814485.png)
![[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814503.png)
![2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile](/img/structure/B10814510.png)
![2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid](/img/structure/B10814538.png)
![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814542.png)
